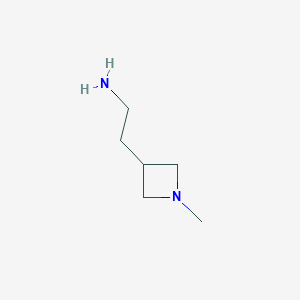
2-(1-Methylazetidin-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylazetidin-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(1-Methylazetidin-3-yl)ethan-1-amine, also known by its chemical name and CAS number 1542210-23-0, is a compound of increasing interest in pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular structure of this compound is characterized by the presence of an azetidine ring, which contributes to its unique biological properties. The compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C6H14N2 |
| Molecular Weight | 114.19 g/mol |
| CAS Number | 1542210-23-0 |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine reuptake inhibitor , enhancing the levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft. This mechanism is similar to that of other psychoactive compounds, indicating potential applications in treating mood disorders.
Biological Activity
Research has indicated several areas where this compound exhibits notable biological activity:
1. Antidepressant Effects
Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. For instance, a comparative analysis of various azetidine derivatives revealed that certain modifications can enhance their efficacy in reducing depressive behaviors in rodents.
2. Neuroprotective Properties
Research indicates potential neuroprotective effects, possibly through the modulation of oxidative stress pathways. In vitro studies have demonstrated that the compound can reduce neuronal cell death induced by oxidative agents.
3. Antimicrobial Activity
Preliminary assays have suggested that this compound may possess antimicrobial properties against specific bacterial strains, although further studies are needed to confirm these findings.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
Case Study 1: Antidepressant Activity
In a controlled study involving mice, administration of varying doses of this compound resulted in significant reductions in immobility time during forced swim tests, a standard measure of antidepressant activity. The results indicated a dose-dependent effect, with higher doses yielding more pronounced behavioral improvements.
Case Study 2: Neuroprotection
A study assessing neuroprotective effects involved exposing neuronal cultures to oxidative stressors. Treatment with this compound significantly decreased markers of apoptosis compared to untreated controls, suggesting a protective role against oxidative damage.
Propiedades
IUPAC Name |
2-(1-methylazetidin-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-4-6(5-8)2-3-7/h6H,2-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSQGWLRGUDBKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














